(R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine

α₁-adrenoceptor WB4101 enantioselective pharmacology

(R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine, also referred to as (R)-2-aminomethyl-1,4-benzodioxane, is a chiral primary amine bearing a 1,4-benzodioxane scaffold. This compound serves as a critical enantiopure building block for constructing biologically active molecules, particularly those targeting adrenergic and serotonergic receptors, where the absolute configuration at the C2 position profoundly dictates pharmacological potency and receptor subtype selectivity.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 46049-48-3
Cat. No. B1599048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine
CAS46049-48-3
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)CN
InChIInChI=1S/C9H11NO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6,10H2/t7-/m1/s1
InChIKeyJHNURUNMNRSGRO-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine (CAS 46049-48-3): Chiral Benzodioxane Amine Core for Enantioselective Synthesis


(R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine, also referred to as (R)-2-aminomethyl-1,4-benzodioxane, is a chiral primary amine bearing a 1,4-benzodioxane scaffold [1]. This compound serves as a critical enantiopure building block for constructing biologically active molecules, particularly those targeting adrenergic and serotonergic receptors, where the absolute configuration at the C2 position profoundly dictates pharmacological potency and receptor subtype selectivity [2]. Its commercial availability in high enantiomeric excess makes it a strategic starting material for medicinal chemistry programs requiring defined stereochemistry at the benzodioxane core.

Why Racemic or (S)-Configured 2-Aminomethyl-1,4-Benzodioxane Cannot Substitute for the (R)-Enantiomer


Within the 2-aminomethyl-1,4-benzodioxane class, enantiomeric configuration at the C2 stereocenter is not a minor structural nuance but a decisive determinant of biological activity. The (S)-enantiomer of the prototypical α1-adrenergic antagonist WB4101 exhibits 40–50-fold greater potency than its (R)-counterpart (pA₂ = 9.0 for (S)-WB4101 vs. ~7.3–7.4 for (R)-WB4101 in rabbit aortic strip assays) [1]. Conversely, (R)-configured benzodioxane amines have been exploited as precursors to chiral synthons that retain configurational integrity through multiple synthetic steps, enabling stereodivergent exploration of structure–activity relationships [2]. Substituting the (R)-enantiomer with the racemate or the (S)-isomer would yield different pharmacological profiles, introduce unwanted stereochemical heterogeneity, and compromise the fidelity of target engagement data. The quantitative differentiation data below establish why procurement of the specific (R)-enantiomer is a non-negotiable requirement for defined scientific objectives.

Quantitative Differentiation Evidence for (R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine Relative to Closest Comparators


Enantiomer-Dependent α₁-Adrenergic Antagonist Potency: (S)-WB4101 vs. (R)-WB4101 Derived from the (R)-Amine Precursor

The (S)-enantiomer of WB4101, synthesized from (S)-2-aminomethyl-1,4-benzodioxane, is 40–50 times more potent as an α₁-adrenergic antagonist than the (R)-enantiomer prepared from the (R)-amine [1]. The (2S)-WB4101 displays a pA₂ of 9.0 in antagonizing methoxamine-induced contraction of rabbit aortic strips, whereas the (2R)-isomer shows substantially weaker antagonism (estimated pA₂ ~7.3–7.4 based on the 40–50× potency ratio). This establishes that procurement of the enantiopure (R)-amine is essential for preparing the (R)-configured probe, which serves as the low-activity comparator in stereochemical structure–activity relationship (SAR) studies of benzodioxane-based adrenergic ligands.

α₁-adrenoceptor WB4101 enantioselective pharmacology

Stereospecific 5-HT₁A Receptor Binding: MDL 72832 Enantiomers Demonstrate 32-Fold Affinity Differential

The benzodioxan-methanamine derivative MDL 72832 exhibits pronounced stereospecific binding at the 5-HT₁A serotonin receptor. The (–)-enantiomer of MDL 72832 binds 32 times as much as the dextrorotatory (+)-isomer at the 5-HT₁A receptor site [1]. Although MDL 72832 is a more elaborate derivative, its chiral benzodioxane methanamine fragment is directly derived from enantiopure 2-aminomethyl-1,4-benzodioxane, confirming that the absolute configuration of the parent amine dictates receptor recognition in downstream pharmacologically relevant compounds.

5-HT₁A receptor MDL 72832 stereospecific binding

High-Efficiency Enantiomeric Resolution: Procuring (R)-Amine with 97.2% ee via Single-Step Crystallization

Racemic 2-aminomethyl-1,4-benzodioxane can be efficiently resolved using (R)-mandelic acid in methanol to directly afford the (R)-enantiomer. After construction of the ternary solubility phase diagram, a single crystallization delivered the desired (R)-amine mandelate salt with 97.2% enantiomeric excess (ee) at 65% yield, corresponding to a resolution efficiency of 0.63 [1]. This compares favorably to resolution of the corresponding carboxylic acid (1,4-benzodioxane-2-carboxylic acid), which requires uncommon resolving agents (dehydroabietylamine or para-substituted 1-phenylethylamines) and additional downstream functional group interconversion steps to access the amine.

chiral resolution enantiomeric excess mandelic acid

Configurational Stability During Derivatization: Conversion of (R)-Amine to 2-Cyano- and 2-Carbonyl-Benzodioxanes Without Racemization

The (R)-2-aminomethyl-1,4-benzodioxane undergoes quantitative N,N-dichlorination followed by functional group interconversion to yield 2-cyano-, 2-methoxycarbonyl-, 2-aminocarbonyl-, and 2-formyl-1,4-benzodioxane enantiomers in high yields without any detectable racemization at the stereogenic C2 center [1]. In contrast, many common synthetic manipulations of 2-substituted benzodioxanes—particularly under basic conditions—are known to promote racemization, necessitating careful chiral HPLC monitoring [2]. The dichloroamine route guarantees configurational fidelity, making the (R)-amine a uniquely reliable entry point for constructing a library of enantiopure 2-substituted benzodioxanes.

chiral synthon racemization-free N,N-dichlorination

Enantiopurity Specification and Analytical Traceability: (R)-Amine vs. Racemate Procurement Standards

Commercial sources of (R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine typically specify ≥95% purity with chiral HPLC or NMR verification of enantiomeric composition [1]. In contrast, the racemic 2-aminomethyl-1,4-benzodioxane (CAS 4442-59-5) is supplied without enantiomeric specification, as it is a racemic mixture by definition [2]. For applications requiring a defined (R)-configured benzodioxane core—such as the synthesis of (R)-WB4101 or (R)-configured α₁-adrenergic probes—only the enantiopure (R)-amine with documented chiral analytical data can ensure that downstream biological assay results are attributable to the intended stereoisomer.

enantiomeric excess chiral HPLC quality control

Priority Application Scenarios for (R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine Based on Quantitative Differentiation Evidence


Stereochemical Probe Synthesis for α₁-Adrenoceptor Subtype SAR Studies

Researchers investigating subtype-selective α₁-adrenergic antagonists require both enantiomers of WB4101 and its congeners to deconvolute stereochemical contributions to receptor binding. The (R)-amine serves as the direct precursor to (R)-WB4101, the 40–50-fold less potent enantiomer that functions as the negative stereochemical control [1]. Procurement of the enantiopure (R)-amine eliminates the confounding effect of residual (S)-enantiomer contamination and ensures that observed potency differences are attributable solely to stereochemistry.

Enantiopure Chiral Synthon for Diversification into 2-Substituted Benzodioxane Libraries

The (R)-amine can be converted via quantitative N,N-dichlorination to 2-cyano-, 2-methoxycarbonyl-, 2-aminocarbonyl-, and 2-formyl-1,4-benzodioxane without any loss of enantiomeric purity [2]. This racemization-free derivatization pathway enables construction of a diverse library of enantiopure 2-substituted benzodioxanes from a single commercial precursor, supporting fragment-based drug discovery and parallel synthesis campaigns where stereochemical integrity must be maintained throughout.

CNS Drug Discovery Targeting 5-HT₁A Receptor with Stereochemically Defined Ligands

Given the 32-fold stereospecific binding difference observed for MDL 72832 enantiomers at the 5-HT₁A receptor [3], the (R)-amine is the requisite building block for generating the (+)-enantiomer of benzodioxane-based serotonergic ligands. Medicinal chemistry programs exploring 5-HT₁A agonists or antagonists for anxiety, depression, or schizophrenia must use enantiomerically pure (R)-amine to prepare the correct stereoisomer for receptor binding assays and in vivo efficacy studies.

Scalable Resolution Reference for Chiral Amine Process Development

The documented resolution protocol achieving 97.2% ee and 65% yield in a single crystallization from methanol using (R)-mandelic acid [4] provides a benchmark for process chemists scaling up chiral amine production. Industrial users evaluating the cost-effectiveness of purchasing pre-resolved (R)-amine versus performing in-house resolution can use these quantitative resolution efficiency parameters (0.63 resolution efficiency) to model process economics and compare against alternative routes.

Technical Documentation Hub

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